molecular formula C9H11NO2 B588771 L-Phenylalanine (ring-13C6) CAS No. 180268-82-0

L-Phenylalanine (ring-13C6)

Cat. No.: B588771
CAS No.: 180268-82-0
M. Wt: 171.15 g/mol
InChI Key: COLNVLDHVKWLRT-KILZIXFTSA-N
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Description

L-Phenylalanine-13C6, also known as (S)-2-Amino-3-phenylpropionic acid-13C6, is a stable isotope-labeled compound of L-Phenylalanine. This compound is an essential aromatic amino acid that plays a crucial role in protein synthesis and various metabolic processes. The “13C6” label indicates that six carbon atoms in the phenyl ring are replaced with the carbon-13 isotope, making it useful for tracing and studying metabolic pathways in scientific research .

Biochemical Analysis

Biochemical Properties

L-Phenylalanine (ring-13C6) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Phe-to-Tyr conversion process . The nature of these interactions is complex and involves changes in spatial distributions of standard amino acids in the tissue .

Cellular Effects

L-Phenylalanine (ring-13C6) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .

Molecular Mechanism

The molecular mechanism of L-Phenylalanine (ring-13C6) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The overall enrichment of L-Phenylalanine (ring-13C6) showed a delayed temporal trend in tumor caused by the Phe-to-Tyr conversion process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Phenylalanine (ring-13C6) change over time. The highest abundance of L-Phenylalanine (ring-13C6) was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . This indicates the product’s stability and its long-term effects on cellular function.

Metabolic Pathways

L-Phenylalanine (ring-13C6) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . A notable pathway is the conversion process from Phenylalanine to Tyrosine .

Transport and Distribution

L-Phenylalanine (ring-13C6) is transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with are not mentioned in the available literature. It has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Phenylalanine-13C6 is synthesized through a multi-step chemical process that involves the incorporation of carbon-13 isotopes into the phenyl ring of L-Phenylalanine. The synthesis typically starts with commercially available carbon-13 labeled benzene, which undergoes a series of reactions including nitration, reduction, and amination to form the labeled phenylalanine .

Industrial Production Methods: Industrial production of L-Phenylalanine-13C6 involves microbial fermentation using genetically modified strains of Escherichia coli. These strains are engineered to incorporate carbon-13 labeled glucose into the phenylalanine biosynthesis pathway, resulting in the production of L-Phenylalanine-13C6. The compound is then purified through various chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Phenylalanine-13C6 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: L-Phenylalanine-13C6 is unique due to its specific labeling of the phenyl ring with carbon-13 isotopes, which provides detailed insights into the metabolic fate of phenylalanine. This specificity allows for precise tracing and quantification in metabolic studies, making it a valuable tool in research .

Properties

CAS No.

180268-82-0

Molecular Formula

C9H11NO2

Molecular Weight

171.15 g/mol

IUPAC Name

(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1

InChI Key

COLNVLDHVKWLRT-KILZIXFTSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

(2S)-2-Amino-3-phenylpropanoic Acid-13C6;  (S)-(-)-Phenylalanine-13C6;  (S)-α-Amino-β-phenylpropionic Acid-13C6;  (S)-α-Aminohydrocinnamic Acid-13C6;  (S)-α-Amino-benzenepropanoic Acid-13C6; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
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reactant
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Fmoc
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piperidine DMF
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reactant
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[Compound]
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sulfonamide esters
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reactant
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0 (± 1) mol
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[Compound]
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ester
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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Fmoc
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0 (± 1) mol
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reactant
Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
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reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

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